2-METHYL-N-(4-{[1,3]OXAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)PROPANAMIDE
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Overview
Description
2-METHYL-N-(4-{[1,3]OXAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)PROPANAMIDE is a complex organic compound that belongs to the class of oxazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-(4-{[1,3]OXAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)PROPANAMIDE typically involves the reaction of 5-methyl-7-phenyl-[1,3]oxazolo[5,4-b]pyridin-2(1H)-one with various amino acids . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of specific catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-(4-{[1,3]OXAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)PROPANAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction may produce simpler amide derivatives .
Scientific Research Applications
2-METHYL-N-(4-{[1,3]OXAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)PROPANAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe due to its luminescent properties.
Mechanism of Action
The mechanism of action of 2-METHYL-N-(4-{[1,3]OXAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to particular enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit specific enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole moiety.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor that includes an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole component.
Uniqueness
Its combination of an oxazole ring with a pyridine moiety makes it particularly interesting for research in medicinal chemistry and material science .
Properties
IUPAC Name |
2-methyl-N-[4-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-10(2)14(20)18-12-7-5-11(6-8-12)15-19-13-4-3-9-17-16(13)21-15/h3-10H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBHGNHJYLGMLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C2=NC3=C(O2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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